molecular formula C10H15N3O2S B7025090 N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine

Cat. No.: B7025090
M. Wt: 241.31 g/mol
InChI Key: WRMNVNCHJHAYKW-UHFFFAOYSA-N
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Description

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine is an organic compound that features a pyrazine ring substituted with a cyclopropyl group and a methylsulfonylmethyl group

Properties

IUPAC Name

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-16(14,15)8-10(2-3-10)7-13-9-6-11-4-5-12-9/h4-6H,2-3,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMNVNCHJHAYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CNC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropylmethyl intermediate: This step involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile to form the cyclopropylmethyl intermediate.

    Introduction of the methylsulfonyl group: The intermediate is then reacted with methylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyl group.

    Coupling with pyrazine: Finally, the methylsulfonylmethyl cyclopropyl intermediate is coupled with pyrazin-2-amine under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyrazin-2-amine is unique due to the combination of the pyrazine ring, cyclopropyl group, and methylsulfonylmethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

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